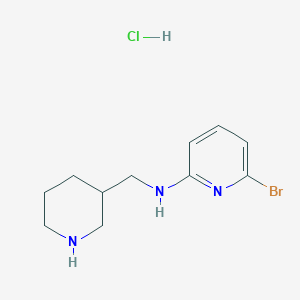

(6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride

Description

(6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride is a halogenated pyridine derivative with the molecular formula C₁₀H₁₅ClBrN₃ and a molecular weight of 292.61 g/mol (CAS: 1185319-74-7) . The compound features a pyridine ring substituted with a bromine atom at the 6-position and a piperidin-3-ylmethyl-amine moiety at the 2-position, forming a hydrochloride salt.

Properties

IUPAC Name |

6-bromo-N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3.ClH/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMFDSYJWFUARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671527 | |

| Record name | 6-Bromo-N-[(piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-62-6 | |

| Record name | 6-Bromo-N-[(piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to obtain 6-bromo-pyridine. This intermediate is then subjected to a series of reactions, including amination and piperidine ring formation, to yield the desired compound. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for functionalizing the molecule further.

Key Reactions:

-

Amination: Reaction with ammonia or amines replaces bromine with amino groups. For example, in a copper(I)-catalyzed reaction using ammonia at 60–70°C, bromine is substituted to form (6-aminopyridin-2-yl)-piperidin-3-ylmethyl-amine derivatives .

-

Alkoxy/Hydroxy Substitution: Treatment with alcohols or water under basic conditions replaces bromine with alkoxy or hydroxy groups.

Table 1: Substitution Reactions of the Bromine Atom

Amine Group Reactivity

The primary amine on the piperidine ring participates in condensation, acylation, and metalation reactions.

Key Reactions:

-

Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides. For instance, treatment with 2,4,6-trifluorobenzoyl chloride in chlorobenzene yields acylated products .

-

Schiff Base Formation: Condenses with aldehydes (e.g., formaldehyde) to form imines under mild acidic conditions .

-

Metal Coordination: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the amine nitrogen .

Table 2: Reactions Involving the Piperidine Amine

Piperidine Ring Modifications

The piperidine ring undergoes ring-opening and functionalization under acidic or reductive conditions.

Key Reactions:

-

Ring-Opening: Treatment with concentrated HCl at elevated temperatures (≥100°C) cleaves the piperidine ring, yielding linear amine derivatives.

-

Methylation: Reacts with formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH) to N-methylate the piperidine nitrogen .

Table 3: Piperidine Ring Reactions

| Reaction | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Ring-opening | Conc. HCl | 100°C, 24 h | Linear amine hydrochloride | |

| N-Methylation | HCHO, Pd/C, HCOOH | 90°C, 12 h | N-Methylpiperidine derivative |

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (15–20 mg/mL in water at 25°C) . Freebase conversion occurs via neutralization with NaOH, enabling organic-phase reactions.

Mechanistic Insights

Scientific Research Applications

(6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Halogen Diversity : The target compound contains a single bromine atom, whereas analogs like 6-Bromo-2-chloro-4-iodopyridin-3-amine () incorporate multiple halogens (Br, Cl, I), enhancing their utility in sequential cross-coupling reactions .

Functional Groups: The trimethylsilyl ethynyl group in 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine () enables applications in click chemistry or as a protective group in organometallic synthesis . The pivaloyl group in N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide () improves stability during synthetic steps, such as acylations .

Biological Activity

(6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride is a chemical compound that has attracted considerable interest in scientific research due to its potential biological activities. This compound features a bromine atom attached to a pyridine ring, linked to a piperidine ring via a methylamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and biology.

- Chemical Formula : C₁₁H₁₇BrClN₃

- CAS Number : 1803594-54-8

- Molecular Weight : 292.63 g/mol

The structural uniqueness of this compound, characterized by its bromopyridine core and piperidine ring, imparts specific chemical and biological properties that are valuable for research applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. The exact mechanisms can vary based on the application and context of use, but studies suggest involvement in several biochemical pathways relevant to therapeutic effects .

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties, particularly in the following areas:

- Antidepressant and Antipsychotic Activities : Investigations have explored its potential as a ligand in biochemical assays, suggesting possible applications in treating mood disorders .

- Anti-Infective Properties : The compound has been examined for its efficacy against various pathogens, including potential activity against Trypanosoma brucei, which causes human African trypanosomiasis .

Comparative Biological Activity

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| (6-Bromo-pyridin-2-yl)-piperidin... | Antidepressant potential | Not specified |

| 5-Chloro-benzimidazole | Moderate enzyme inhibition | 288 |

| 6-Bromo-N-methylpyridin-2-amine | Similar structure | Not specified |

This table illustrates the biological activities of related compounds, emphasizing the need for further exploration of this compound's unique properties .

Case Study: Antiparasitic Activity

A study focused on the antiparasitic activity of derivatives related to this compound demonstrated promising results against Trypanosoma brucei. The findings suggested that modifications to the compound’s structure could enhance potency and selectivity against this pathogen. Specific substitutions on the pyridine ring were found to significantly affect enzyme inhibition rates, indicating a structure–activity relationship that warrants further investigation .

Clinical Relevance

In clinical settings, compounds derived from or related to this compound have shown potential in treating conditions such as malaria and other infectious diseases. The mechanism of action often involves inhibition of key metabolic pathways in pathogens, which could lead to effective therapeutic strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.